1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one
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Overview
Description
Preparation Methods
The synthesis of 1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one typically involves starting from appropriate raw materials and undergoing a series of organic reactions . One common method involves the reaction of 2-fluoro-6-(methylthio)benzaldehyde with a suitable reagent to introduce the propan-2-one moiety . The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The presence of the fluorine and methylthio groups enhances its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2-Fluoro-6-(methylthio)phenyl)ethanone: This compound has a similar structure but with an ethanone moiety instead of propan-2-one.
1-(2-Fluoro-6-(methylthio)phenyl)butan-2-one: This compound has a butan-2-one moiety, making it slightly larger and potentially more reactive.
1-(2-Fluoro-6-(methylthio)phenyl)propan-1-one: This is an isomer with the ketone group at a different position, affecting its chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H11FOS |
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Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(2-fluoro-6-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11FOS/c1-7(12)6-8-9(11)4-3-5-10(8)13-2/h3-5H,6H2,1-2H3 |
InChI Key |
PSLFZMLBRIXCQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1SC)F |
Origin of Product |
United States |
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